molecular formula C19H18N4O2 B11129508 N-[3-(acetylamino)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

N-[3-(acetylamino)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B11129508
M. Wt: 334.4 g/mol
InChI Key: QBLAUDMURXGIDH-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetylamino group, a phenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the acetylamino and phenyl groups. One common method involves the reaction of 3-(acetylamino)phenylhydrazine with 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[3-(acetylamino)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(acetylamino)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-methyl-5-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C19H18N4O2/c1-13(24)20-15-9-6-10-16(11-15)21-19(25)18-12-17(22-23(18)2)14-7-4-3-5-8-14/h3-12H,1-2H3,(H,20,24)(H,21,25)

InChI Key

QBLAUDMURXGIDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3

Origin of Product

United States

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